N'-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide
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Overview
Description
N’-[(E)-[3-NITRO-4-(QUINOLIN-5-YLSULFANYL)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is a complex organic compound that features a quinoline and acridine moiety
Preparation Methods
The synthesis of N’-[(E)-[3-NITRO-4-(QUINOLIN-5-YLSULFANYL)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE involves multiple steps. One common synthetic route includes the condensation of 3-nitro-4-(quinolin-5-ylsulfanyl)benzaldehyde with 2-(9-oxo-9,10-dihydroacridin-10-yl)acetohydrazide under specific reaction conditions . Industrial production methods may involve optimizing these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the nitro or quinoline moiety. Common reagents used in these reactions include acids, bases, and metal catalysts. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(E)-[3-NITRO-4-(QUINOLIN-5-YLSULFANYL)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial or antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds include other quinoline and acridine derivatives. Compared to these, N’-[(E)-[3-NITRO-4-(QUINOLIN-5-YLSULFANYL)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is unique due to its specific structural features and the presence of both quinoline and acridine moieties. This uniqueness may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C31H21N5O4S |
---|---|
Molecular Weight |
559.6 g/mol |
IUPAC Name |
N-[(E)-(3-nitro-4-quinolin-5-ylsulfanylphenyl)methylideneamino]-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C31H21N5O4S/c37-30(19-35-25-11-3-1-7-22(25)31(38)23-8-2-4-12-26(23)35)34-33-18-20-14-15-29(27(17-20)36(39)40)41-28-13-5-10-24-21(28)9-6-16-32-24/h1-18H,19H2,(H,34,37)/b33-18+ |
InChI Key |
DTCLFFPZAHXACD-DPNNOFEESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=CC(=C(C=C4)SC5=CC=CC6=C5C=CC=N6)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=CC(=C(C=C4)SC5=CC=CC6=C5C=CC=N6)[N+](=O)[O-] |
Origin of Product |
United States |
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